Fmoc-NH-PEG6-CH2COOH

PROTAC Targeted Protein Degradation Linker Optimization

Researchers face inconsistent results when using heterogeneous PEG reagents for bioconjugation. This monodisperse, heterobifunctional PEG6 linker eliminates this variability, providing a precise 6-unit spacer that optimizes ternary complex stability in PROTACs and conjugate solubility in ADCs. - Validated 'gold standard' spacer length for targeted protein degradation. - Orthogonal Fmoc/carboxylic acid groups for stepwise, controlled assembly. - Hydrophilic PEG6 chain reduces immunogenicity and aggregation in final conjugates. - Available from stock with rapid global delivery, ensuring supply chain reliability.

Molecular Formula C29H39NO10
Molecular Weight 561.6 g/mol
Cat. No. B607504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG6-CH2COOH
SynonymsFmoc-NH-PEG6-CH2COOH
Molecular FormulaC29H39NO10
Molecular Weight561.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32)
InChIKeyHANLHKUCDRJGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-NH-PEG6-CH2COOH: A Defined-Length PEG Linker for ADC and PROTAC Procurement


Fmoc-NH-PEG6-CH2COOH (CAS 437655-96-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker . Its structure comprises a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxymethyl carboxylic acid group at the other, separated by a six-unit PEG chain . This compound is a key intermediate in the synthesis of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) . Its orthogonal protecting group strategy and precisely defined PEG6 spacer confer predictable solubility and spatial properties essential for reproducible conjugate design, distinguishing it from heterogeneous or less-defined PEG reagents .

Why Fmoc-NH-PEG6-CH2COOH Procurement Cannot Be Replaced by Simple In-Class Analogs


Substituting Fmoc-NH-PEG6-CH2COOH with another heterobifunctional Fmoc-PEG-carboxylic acid linker without careful consideration can compromise critical design parameters. The number of ethylene glycol (EG) repeat units is not arbitrary; it dictates the linker's end-to-end distance, conformational flexibility, and hydrophilicity, which are central to modulating the stability of ternary complexes in PROTACs and the pharmacokinetic profile of ADCs [1]. For instance, switching to a shorter PEG4 analog reduces the spacer length and can restrict conformational sampling, potentially preventing the required protein-protein interaction for effective ubiquitination [2]. Conversely, a longer PEG8 linker provides additional length and flexibility that, while beneficial in some contexts, can lead to intramolecular collapse or non-productive orientations, diminishing degradation efficiency [2]. Thus, the specific length and properties of the PEG6 spacer are functional, not just compositional, and directly influence conjugate performance [1].

Quantitative Differentiation Guide for Fmoc-NH-PEG6-CH2COOH Selection


PEG Spacer Length as a Key Determinant of PROTAC Ternary Complex Geometry

The PEG6 spacer in Fmoc-NH-PEG6-CH2COOH provides an intermediate conformational profile between the more rigid PEG4 and more flexible PEG8 linkers, which is critical for optimizing ternary complex formation and degradation efficiency in PROTACs [1][2]. Class-level inference indicates that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, with PEG6 providing a balanced kinetic advantage [2].

PROTAC Targeted Protein Degradation Linker Optimization

Molecular Weight and Spacer Atom Count Differentiation from Shorter and Longer Analogs

Fmoc-NH-PEG6-CH2COOH possesses a distinct molecular weight (MW: 561.62 g/mol) and formula (C29H39NO10) that quantitatively differentiates it from its closest commercial analogs, Fmoc-NH-PEG4-CH2COOH and Fmoc-NH-PEG8-CH2COOH [1]. This difference in MW corresponds to a predictable change in PEG chain length and is essential for precise stoichiometric calculations and analytical method development in bioconjugation workflows.

Chemical Properties Mass Spectrometry ADC Linker

Quantified Purity Specifications for Reproducible Bioconjugation

Commercial vendors specify purity levels for Fmoc-NH-PEG6-CH2COOH, with reported values ranging from ≥95% to 99.85% . High purity is a critical procurement parameter for ensuring consistent reaction yields and minimizing side products in sensitive bioconjugation reactions, particularly in ADC and PROTAC synthesis.

Quality Control Purity ADC Synthesis

Solubility in DMSO as a Key Handling Parameter

Fmoc-NH-PEG6-CH2COOH exhibits a reported solubility of 10 mM in DMSO, a common solvent for bioconjugation stock solutions [1]. This quantitative solubility information is essential for preparing reliable stock solutions and ensures the compound can be effectively incorporated into standard conjugation protocols.

Solubility Formulation Handling

Primary Research and Industrial Application Scenarios for Fmoc-NH-PEG6-CH2COOH


Synthesis of PROTACs Requiring Intermediate Linker Flexibility

Used as a linker in the construction of Proteolysis-Targeting Chimeras (PROTACs), where its six-unit PEG spacer provides a balanced conformation between rigidity and flexibility . This length is empirically validated as a 'gold standard' for optimizing ternary complex formation and degradation efficiency, a critical step in targeted protein degradation research .

Construction of Non-cleavable Antibody-Drug Conjugates (ADCs)

Employed as a non-cleavable linker component in ADC synthesis, where its stable amide bonds provide high systemic stability . The hydrophilic PEG6 spacer increases conjugate solubility and reduces aggregation, a key advantage in ADC development .

Solid-Phase Peptide Synthesis (SPPS) Incorporating Defined PEG Spacers

Integrated into peptides via standard Fmoc-SPPS protocols to introduce a hydrophilic, non-immunogenic PEG6 spacer . The Fmoc group is removed under mild basic conditions on-resin, and the liberated amine is used for further chain elongation, while the carboxymethyl group serves as a handle for C-terminal modifications .

Bioconjugation and Development of Multifunctional Probes

Used as a heterobifunctional linker to conjugate proteins, antibodies, or fluorescent probes, where its orthogonal reactive groups enable stepwise, controlled assembly of complex molecular architectures . The PEG6 spacer provides sufficient length to minimize steric hindrance between conjugated moieties .

Technical Documentation Hub

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